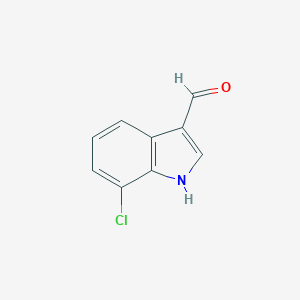

7-chloro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJNOJSRXQVQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349236 | |

| Record name | 7-chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-07-7 | |

| Record name | 7-chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 1h Indole 3 Carbaldehyde and Its Analogues

Direct Formylation Approaches for 1H-Indole-3-carbaldehyde Precursors

The introduction of a formyl group onto the indole (B1671886) nucleus is a fundamental transformation in the synthesis of many indole-based compounds. researchgate.net

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. rsc.orgnumberanalytics.com The reaction typically utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). rsc.orgnumberanalytics.com This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt, which upon hydrolysis yields the desired 3-formylindole. researchgate.net

The reaction is known for its simplicity, high yields, and the high purity of the resulting aldehyde product. ekb.eg However, the classical Vilsmeier-Haack reaction often requires stoichiometric amounts of the caustic POCl₃, which can be environmentally detrimental. acs.org

Optimization of the Vilsmeier-Haack Reaction:

Recent research has focused on developing more efficient and environmentally benign versions of the Vilsmeier-Haack reaction. Key areas of optimization include:

Catalytic Versions: A catalytic version of the Vilsmeier-Haack reaction has been developed using a P(III)/P(V)=O cycle, which reduces the need for stoichiometric POCl₃. acs.org This catalytic approach has also been successfully applied to the synthesis of C1-deuterated indol-3-carboxaldehydes, achieving high levels of deuteration (>99%). acs.org

Reaction Conditions: The reaction conditions, such as temperature, solvent, and reagent ratios, significantly influence the yield and selectivity. numberanalytics.com For instance, a study demonstrated the synthesis of various substituted indole-3-carbaldehydes by reacting substituted 2-nitrotoluenes with DMF and POCl₃, followed by reduction. researchgate.net Another patent describes a method for synthesizing indole-3-carboxaldehyde (B46971) compounds by reacting 2-methylaniline derivatives with a Vilsmeier reagent prepared from DMF and POCl₃ at 0-5 °C, followed by heating. google.com

Alternative Reagents: Research has explored the use of alternative reagents to generate the Vilsmeier reagent, such as different formamides and halogenating agents, to modify the reaction's outcome and conditions. numberanalytics.com

The following table summarizes the synthesis of various indole-3-carbaldehyde analogs using the Vilsmeier-Haack reaction, as described in a patent. google.com

| Starting Material | Product | Yield (%) |

| 2,3-dimethyl-aniline | 4-methyl-1H-indole-3-carbaldehyde | 90 |

| 2,4-dimethyl-aniline | 5-methyl-1H-indole-3-carbaldehyde | 88 |

| 2,5-dimethyl-aniline | 6-methyl-1H-indole-3-carbaldehyde | 89 |

| 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carbaldehyde | 87 |

| 5-chloro-2-methyl-aniline | 6-chloro-1H-indole-3-carbaldehyde | 91 |

| 2-fluoro-6-methyl-aniline | 7-fluoro-1H-indole-3-carbaldehyde | 92 |

| 2-methoxy-6-methyl-aniline | 7-methoxy-1H-indole-3-carbaldehyde | 86 |

Beyond the Vilsmeier-Haack reaction, several other methods have been developed for the C3-formylation of indoles, often under milder conditions. acs.org These include:

Iron-Catalyzed Formylation: An efficient iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde (B43269) and aqueous ammonia (B1221849) in the presence of air as an oxidant. This method employs ferric chloride (FeCl₃) as a catalyst and offers a greener alternative to traditional methods. organic-chemistry.org

Boron-Catalyzed Formylation: A practical and scalable approach for the C-H formylation of indoles utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formylating agent. This method allows for the efficient synthesis of a wide range of C-formylindoles. acs.org

Other Formylation Reagents: A variety of other reagents have been explored for indole formylation, including dimethyl sulfoxide, formaldehyde, and glyoxylic acid, employed in thermochemical, electrochemical, and photochemical methodologies. acs.org

Targeted Chlorination Strategies for 7-Substitution on the Indole Ring

Introducing a chlorine atom specifically at the C7 position of the indole ring presents a significant challenge due to the high nucleophilicity of the pyrrole (B145914) ring, which typically directs electrophilic substitution to the C2 or C3 positions. nih.govnih.gov To achieve C7-chlorination, directing group strategies are often employed.

Directing Groups: The installation of a directing group on the indole nitrogen can steer the chlorination to the desired C7 position. For example, a phosphinoyl directing group in the presence of a palladium catalyst has been shown to effectively direct C-H activation and subsequent arylation to the C7 position. acs.org While this demonstrates the principle of C7-functionalization, specific examples for chlorination using this method are less common.

Rhodium-Catalyzed C-H Chlorination: An unexpected rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has been developed using 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. nih.gov This method provides an efficient route to ortho-chlorinated azaindoles, suggesting potential applicability to indole itself with appropriate catalyst and directing group modifications.

Metal-Free Chlorination: An electrochemical method for the chlorination of indoles using chlorine anion as a nucleophile has been described. researchgate.net This method, promoted by ethyl phenyl sulfoxide, proceeds under mild, metal-free conditions. researchgate.net However, achieving high regioselectivity for the C7 position remains a key challenge.

The functionalization of the indole core at the C4 to C7 positions is a significant area of research, with various strategies being developed to overcome the inherent reactivity of the pyrrole ring. nih.govacs.org

Multi-step Synthetic Routes to 7-Chloro-1H-indole-3-carbaldehyde

Given the challenges of direct C7-chlorination on a pre-formylated indole, multi-step synthetic routes are often more practical for the synthesis of this compound.

One potential, though less documented, approach involves the use of appropriately substituted oxindole (B195798) precursors. The synthesis would entail the chlorination of an oxindole at the 7-position, followed by the conversion of the oxindole to the corresponding indole. The final step would be the formylation at the C3 position.

A more common strategy involves a sequence of reactions where the indole ring is first functionalized to facilitate subsequent chlorination at the C7 position.

A plausible synthetic sequence could be:

Protection of the Indole Nitrogen: The indole nitrogen is protected with a suitable group to prevent side reactions and potentially influence the regioselectivity of subsequent steps.

Directed C7-Functionalization: A directing group is installed on the protected indole to facilitate C-H activation and functionalization at the C7 position. This could involve metallation followed by quenching with a chlorine source.

Formylation at C3: The formyl group is introduced at the C3 position, typically via a Vilsmeier-Haack reaction.

Deprotection: The protecting group on the indole nitrogen is removed to yield the final product.

The development of site-selective C-H functionalization methods for indoles is a rapidly evolving field, offering new possibilities for the efficient synthesis of complex indole derivatives like this compound. nih.gov

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its analogues relies heavily on effective purification and isolation techniques to obtain the target compound in high purity. The choice of method depends on the scale of the reaction, the nature of impurities, and the physical properties of the product. Commonly employed techniques include precipitation, filtration, recrystallization, and column chromatography.

Following the completion of the synthesis, a primary method for isolating the crude product involves precipitation from the reaction mixture. In many procedures, particularly those employing Vilsmeier-Haack type formylation reactions, the reaction is quenched by the addition of water or an aqueous basic solution, such as sodium carbonate. google.comorgsyn.org This step neutralizes acidic reagents and byproducts, causing the often solid indole-3-carbaldehyde derivative to precipitate out of the solution. The resulting solid is then collected by filtration and typically washed with water to remove residual inorganic salts and water-soluble impurities. orgsyn.org This initial workup yields a crude product that is often sufficiently pure for some applications, with yields reported to be nearly quantitative in certain syntheses of the parent indole-3-aldehyde. orgsyn.org

For further purification, recrystallization is a widely used and effective technique. The choice of solvent is critical and is determined by the solubility profile of the indole derivative. Ethanol is a commonly cited solvent for the recrystallization of indole-3-aldehydes. orgsyn.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. The efficiency of this method can be high, though recovery rates around 85% are noted for the first crop of crystals. orgsyn.org Concentrating the mother liquor can yield additional, slightly less pure product. orgsyn.org

Column chromatography is the most versatile and widely applied method for the purification of this compound and its analogues, especially for removing closely related organic impurities. acs.orgrsc.org Silica (B1680970) gel is the standard stationary phase for these separations. acs.orgrsc.org The selection of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently used. acs.orgrsc.org The polarity of the eluent mixture is optimized to ensure the target compound moves down the column at an appropriate rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org After separation, the fractions containing the pure product are combined, and the solvent is removed, typically under reduced pressure using a rotary evaporator, to yield the purified compound.

In some instances, a combination of these techniques is employed. For example, a crude product obtained by precipitation and filtration might be further purified by column chromatography, followed by a final recrystallization step to achieve very high purity. The specific sequence and combination of these methods are tailored to the specific synthetic route and the desired final purity of the this compound.

Purification Techniques Overview

| Technique | Description | Common Reagents/Solvents | Purpose | Source |

| Precipitation & Filtration | The product is insolubilized from the reaction mixture, often by adding water or a basic solution, and then collected by filtration. | Water, Saturated Sodium Carbonate Solution | Initial isolation of crude product from the reaction mixture. | google.comorgsyn.org |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Ethanol, Ethyl Acetate | Removal of impurities and to obtain a highly crystalline, pure product. | orgsyn.orgrsc.org |

| Column Chromatography | The product is separated from impurities by passing it through a column containing a stationary phase (e.g., silica gel). | Silica Gel, Hexane/Ethyl Acetate, Dichloromethane | Separation of the target compound from byproducts and unreacted starting materials. | acs.orgrsc.org |

| Washing | The isolated solid product is washed with a solvent in which it has low solubility. | Water, Diethyl Ether | Removal of residual soluble impurities from the filtered product. | orgsyn.org |

Chemical Reactivity and Derivatization of 7 Chloro 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C3 position of the indole (B1671886) ring is the primary site of reactivity in 7-chloro-1H-indole-3-carbaldehyde, facilitating numerous derivatization strategies.

Condensation Reactions

Condensation reactions represent a significant class of transformations for this compound, allowing for the introduction of various substituents through the formation of new carbon-nitrogen double bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid or base. researchgate.net Schiff bases derived from indole-3-carboxaldehydes have been synthesized by reacting the aldehyde with various amino compounds, including amino acids and aminophenols. nih.gov These reactions are fundamental in creating a wide range of indole derivatives with potential applications in various fields of chemistry. researchgate.netnveo.org The general scheme for Schiff base formation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

Table 1: Examples of Schiff Base Formation with Indole-3-carboxaldehydes

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde (B46971) | L-amino acids (e.g., histidine, glutamic acid) | Schiff Bases | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Schiff Bases | nih.gov |

| Indole-3-carboxaldehyde | 4-amino-1,2,4-triazole | Schiff Base | researchgate.net |

This compound can react with semicarbazide (B1199961) hydrochloride to yield the corresponding semicarbazone. This reaction is a condensation process where the aldehyde group reacts with the primary amine group of semicarbazide. For instance, the synthesis of 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide was achieved by refluxing 5-chloro-1H-indole-3-carboxaldehyde with semicarbazide hydrochloride in ethanol. researchgate.net The resulting solid product was then purified by filtration and recrystallization. researchgate.net This type of derivatization is a common method for characterizing aldehydes and has been applied to various substituted indole-3-carboxaldehydes. researchgate.netresearchgate.net

Table 2: Synthesis of Indole-3-carbaldehyde Semicarbazones

| Indole Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-1H-indole-3-carboxaldehyde | Semicarbazide hydrochloride | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 56-76% | researchgate.net |

| 5-chloro-1H-indole-3-carboxaldehyde | Semicarbazide hydrochloride | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 56-76% | researchgate.net |

| 5-methoxy-1H-indole-3-carboxaldehyde | Semicarbazide hydrochloride | 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | 56-76% | researchgate.net |

The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. wikipedia.org This condensation reaction involves the aldehyde group reacting with hydroxylamine to form a C=N-OH functional group. wikipedia.org The synthesis of indole-3-carboxaldehyde oximes can be achieved through various methods, including solvent-free mechanochemical approaches, which are considered safer and more environmentally friendly. mdpi.com These reactions can yield both syn and anti isomers of the oxime, which can sometimes be separated. mdpi.com The formation of oximes from indole-3-carboxaldehydes is a well-established transformation. researchgate.net

Table 3: Synthesis of N-Substituted Indole-3-carboxaldehyde Oximes

| Aldehyde Reactant | Reagents | Product | Isomer Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| 1-methoxyindole-3-carboxaldehyde | NH₂OH·HCl, NaOH | 1-methoxyindole-3-carboxaldehyde oxime | 40:60 | mdpi.com |

Oxidation Reactions to Carboxylic Acids

The aldehyde moiety of this compound can be oxidized to the corresponding carboxylic acid, 7-chloro-1H-indole-3-carboxylic acid. While specific examples for the 7-chloro derivative are not detailed in the provided results, the oxidation of the aldehyde group in indole-3-carboxaldehydes is a known transformation. researchgate.net Various oxidizing agents can be employed for this purpose. This conversion is a fundamental reaction in organic chemistry, transforming an aldehyde into a higher oxidation state functional group.

Reduction Reactions to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, (7-chloro-1H-indol-3-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of the carbonyl group in indole-3-carboxaldehydes is a common reaction. researchgate.net For example, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide can lead to the formation of indole, indicating that under certain conditions, the aldehyde group can be completely removed, a process known as deformylation. nih.govekb.eg

C-C and C-N Coupling Reactions

The indole nucleus, particularly when activated by the C3-aldehyde, is amenable to various coupling reactions. The aldehyde group can direct C-H functionalization, and the indole N-H can participate in C-N bond formation. researchgate.netekb.eg

C-C Coupling: Palladium-catalyzed C-H arylation reactions have been successfully applied to 1H-indole-3-carbaldehydes. acs.org For substrates bearing a halogen at the C7 position, such as 7-bromo or 7-fluoro-1H-indole-3-carbaldehyde, the arylation proceeds at the C4 position with high yields. nih.gov This suggests that this compound can similarly undergo C4-arylation. The reaction is typically directed by the formyl group and utilizes a palladium acetate (B1210297) catalyst with an oxidant like silver acetate. acs.orgnih.gov The presence of the halogen at C7 does not appear to impede this transformation. nih.gov

C-N Coupling: The aldehyde functionality is a key precursor for forming C-N bonds, often through condensation reactions to form imines or hydrazones. scirp.org For instance, indole-3-carboxaldehydes react with various acid hydrazides to yield the corresponding acylhydrazone derivatives. scirp.org Furthermore, palladium-catalyzed methods are commonly used for C-N cross-coupling reactions of haloindoles with amines, amino acid esters, and amides, which could be applied to the 7-chloro position under specific conditions. beilstein-journals.org

Reactions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, allowing for the introduction of various alkyl, acyl, and sulfonyl groups.

N-Alkylation Reactions

N-alkylation of the indole ring is a fundamental transformation. rsc.org Classical methods often involve the use of a strong base like sodium hydride in an aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.orgresearchgate.net More recent and convenient methods utilize bases like potassium hydroxide (B78521) in ionic liquids or a mixture of bases under microwave irradiation to achieve efficient N-alkylation of indole-3-carbaldehyde derivatives. researchgate.netorganic-chemistry.org These protocols are generally high-yielding and show strong selectivity for N-alkylation over competing C3-alkylation. rsc.org

| Reagent System | Conditions | Product Type | Reference |

| Alkyl halide, KOH, DMF | Microwave irradiation | N-alkylated indole-3-carbaldehyde | researchgate.net |

| Alkyl halide, NaH, DMF | 0°C to room temp. | N-alkylated indole | rsc.org |

| Alcohols, TsCl | N/A | N-alkylated indole | organic-chemistry.org |

N-Acylation Reactions

The indole nitrogen can be readily acylated to introduce carbonyl-containing functional groups. A common method involves reacting the indole with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. This reaction proceeds smoothly to yield the N-acylated product, confirmed by the disappearance of the N-H signal in NMR spectra. An alternative approach uses thioesters as the acyl source with a cesium carbonate base in a high-boiling solvent like xylene, which also provides N-acylated indoles in good to excellent yields. nih.gov

N-Sulfonation Reactions

Protection of the indole nitrogen with a sulfonyl group is a crucial step in many synthetic sequences, enhancing the acidity of the C2-proton and allowing for selective lithiation. A standard procedure for the N-sulfonation of indoles involves treatment with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base. acs.org This reaction effectively yields the N-sulfonylated indole, which can then be used in further transformations. acs.org

Nucleophilic Substitution Reactions at the 7-Chloro Position

The chlorine atom at the C7 position of the indole ring is generally unreactive towards standard nucleophilic aromatic substitution (SNAr) conditions. The electron-rich nature of the indole ring system disfavors nucleophilic attack. However, under palladium-catalyzed cross-coupling conditions, this position can be functionalized. For related halo-azaindoles, palladium catalysts combined with specific ligands like Xantphos have been shown to effectively catalyze C-N and C-O bond formation by coupling with amines, amides, and phenols. beilstein-journals.org Such methods represent a viable, albeit indirect, strategy for the "substitution" of the 7-chloro group.

Synthesis of Complex Heterocyclic Systems Incorporating the 7-Chloro-indole Moiety

The aldehyde group at the C3 position of this compound is a versatile handle for the construction of more complex heterocyclic structures. It readily participates in condensation reactions with various nucleophiles.

For example, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile, ethyl cyanoacetate, or rhodanine-3-acetic acid leads to the formation of new C-C bonds and subsequent cyclization products. scirp.org Reaction with phenacyl bromide and thiourea (B124793) can yield 1,3-thiazole derivatives. scirp.org Furthermore, condensation with substituted hydrazides can lead to the formation of pyrazole (B372694) or pyrimidine-fused systems. scirp.org The Claisen-Schmidt condensation with ketones can also be employed to synthesize indolylchalcones, which are precursors to other heterocyclic systems. researchgate.net These reactions highlight the utility of the C3-aldehyde as a key electrophilic partner in building molecular complexity.

| Reactant(s) | Resulting Heterocycle | Reaction Type | Reference |

| Rhodanine-3-acetic acid | Rhodanine derivative | Knoevenagel Condensation | scirp.org |

| 1H-Pyrazol-5(4H)-one | Pyrazolyl-indole | Condensation | scirp.org |

| Thiourea, Phenacyl bromide | Thiazolyl-indole | Condensation/Cyclization | scirp.org |

| 1-Biphenyl-4-yl-ethanone | Indolylchalcone | Claisen-Schmidt Condensation | researchgate.net |

Imidazolyl Indole Formation

The synthesis of imidazole-containing indole derivatives often involves the condensation of an aldehyde with appropriate nitrogen-containing precursors. A primary method for forming a benzimidazole (B57391) ring, a type of imidazolyl indole, is the reaction of an aldehyde with an o-phenylenediamine (B120857).

In a typical reaction, this compound can be condensed with o-phenylenediamine or its substituted derivatives. This reaction proceeds via the initial formation of a Schiff base between the aldehyde group of the indole and one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the benzimidazole ring fused to the indole moiety. Various catalysts and reaction conditions can be employed to facilitate this transformation. For instance, the use of ammonium (B1175870) chloride as a catalyst in a solvent like chloroform (B151607) has been shown to be effective for the synthesis of 2-substituted benzimidazoles from aldehydes. nih.gov Similarly, solvent-free conditions at elevated temperatures can also promote the condensation. researchgate.net

The general scheme for this reaction involves the coupling of o-phenylenediamine with an aldehyde, where the aldehyde group forms an electrophilic imine linkage with one of the amine groups, followed by cyclization. researchgate.net This methodology can be applied to this compound to produce 2-(7-chloro-1H-indol-3-yl)-1H-benzo[d]imidazole. The presence of the electron-withdrawing chloro group on the indole ring may influence the reactivity of the aldehyde and the electronic properties of the resulting product.

Table 1: Representative Imidazolyl Indole Derivatives

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | o-Phenylenediamine | 2-(7-Chloro-1H-indol-3-yl)-1H-benzo[d]imidazole |

Pyrazole-Indole Linkages

The synthesis of pyrazole-indole derivatives from this compound typically involves condensation reactions with hydrazine (B178648) derivatives or other reagents that can form a pyrazole ring. The aldehyde group is crucial for these transformations, often participating in cyclocondensation reactions.

One common strategy is the reaction of the α,β-unsaturated ketone, derived from a Knoevenagel condensation of this compound with an active methylene compound, with hydrazine hydrate (B1144303). nih.gov This sequence first creates a chalcone-like intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring.

Alternatively, a one-pot, multi-component reaction can be employed. For example, the condensation of this compound, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate can yield highly substituted pyranopyrazole derivatives linked to the indole core. nih.gov Another approach involves the reaction of the indole-3-carbaldehyde with a pyrazolone (B3327878) derivative in the presence of a base like sodium acetate in acetic acid, leading to a direct linkage between the two heterocyclic systems. scirp.org

The synthesis of 3,4,5-substituted pyrazoles can also be achieved through the reaction of in situ generated 1,3-diketones with hydrazine. organic-chemistry.org By first reacting this compound to form a suitable 1,3-dicarbonyl precursor, subsequent cyclization with hydrazine would yield the corresponding pyrazole-indole conjugate. These methods provide access to a diverse range of pyrazole derivatives featuring the 7-chloro-1H-indole-3-yl substituent.

Table 2: Representative Pyrazole-Indole Derivatives

| Reactant A | Reactant B | Reactant C | Product |

|---|---|---|---|

| This compound | Active Methylene Compound (e.g., Malononitrile) | Hydrazine Hydrate | Substituted 3-(7-Chloro-1H-indol-3-yl)pyrazole |

| This compound | Pyrazolone Derivative | N/A | 4-((7-Chloro-1H-indol-3-yl)methylene)pyrazolone |

Spectroscopic and Advanced Characterization Techniques in 7 Chloro 1h Indole 3 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of 7-chloro-1H-indole-3-carbaldehyde, offering granular information about the chemical environment of each atom within the molecule.

1H NMR Spectral Analysis of this compound and Derivatives

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and purity of this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a unique fingerprint of the molecule's proton arrangement.

For the parent compound, This compound , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows a singlet for the aldehyde proton (CHO) at approximately 10.08 ppm. The proton at position 2 of the indole (B1671886) ring appears as a singlet or a narrow multiplet around 7.86 ppm. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing chloro and formyl groups. For instance, H-4 might appear as a doublet around 8.35 ppm, while H-5 and H-6 would be observed in the range of 7.30-7.40 ppm. The broad singlet for the N-H proton of the indole ring is typically observed at a higher chemical shift, around 8.79 ppm. rsc.org

The analysis extends to various N-substituted derivatives, where the substituent's nature significantly influences the spectral features. For example, in 1-ethyl-7-chloro-1H-indole-3-carbaldehyde , the N-H proton signal disappears and is replaced by signals corresponding to the ethyl group: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. rsc.org

The following table summarizes representative ¹H NMR data for this compound and related indole-3-carbaldehyde derivatives, illustrating the impact of substituents on the proton chemical shifts.

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | CDCl₃ | δ 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.35 (m, 1H, H-4), 7.86 (d, J=2.8 Hz, 1H, H-2), 7.45 (m, 1H, H-6), 7.35 (m, 2H, H-5) rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | δ 10.01 (s, 1H, CHO), 8.35 (d, J=6.6 Hz, 1H, H-4), 7.69 (s, 1H, H-2), 7.30-7.50 (m, 3H, Ar-H), 3.90 (s, 3H, N-CH₃) rsc.org |

| 1-Ethyl-1H-indole-3-carbaldehyde | CDCl₃ | δ 10.01 (s, 1H, CHO), 8.31 (d, J=8.2 Hz, 1H, H-4), 7.75 (s, 1H, H-2), 7.30-7.40 (m, 3H, Ar-H), 4.24 (q, J=7.3 Hz, 2H, N-CH₂), 1.56 (t, J=7.3 Hz, 3H, N-CH₂CH₃) rsc.org |

| 6-Chloro-1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | δ 9.95 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H, H-4), 7.66 (s, 1H, H-2), 7.35 (s, 1H, H-7), 7.27-7.30 (m, 1H, H-5), 3.84 (s, 3H, N-CH₃) rsc.org |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of This compound , the carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield at approximately 185.34 ppm. rsc.org The carbons of the indole ring resonate in the aromatic region (typically 110-140 ppm). The carbon atom bearing the chlorine (C-7) and the carbons adjacent to the nitrogen and the formyl group (C-3a, C-7a, C-2, C-3) have distinct chemical shifts that are sensitive to the electronic effects of the substituents.

The table below provides a comparison of ¹³C NMR data for this compound and its parent compound, indole-3-carbaldehyde.

| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | δ 185.34 (CHO), 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 rsc.org |

| 1H-Indole-3-carbaldehyde | CDCl₃ | δ 185.34 (CHO), 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | δ 184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 (N-CH₃) rsc.org |

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Studies

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the spatial relationships between protons, thereby providing insights into the preferred conformation of the molecule. In the context of this compound and its derivatives, NOESY experiments can determine the relative orientation of the formyl group with respect to the indole ring. For instance, a NOESY correlation between the aldehyde proton and the proton at position 2 (H-2) would indicate a specific through-space proximity, helping to define the rotational conformation around the C3-CHO bond. Such conformational details are crucial for understanding intermolecular interactions, such as those in biological systems or crystal packing. While specific NOESY studies on this compound are not extensively documented in readily available literature, the application of this technique to related indole-3-carbaldehyde derivatives has been demonstrated to be effective for structural and conformational analysis. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like indole derivatives without causing significant fragmentation. In the ESI-MS spectrum of this compound, the compound is typically observed as a protonated molecule, [M+H]⁺. Given the molecular weight of C₉H₆ClNO (179.6 g/mol ), the expected m/z value for the [M+H]⁺ ion would be approximately 180.6. achemblock.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two peaks for the [M+H]⁺ ion, separated by two mass units, further confirming the presence of a chlorine atom in the molecule. This technique is routinely used to confirm the successful synthesis of the target compound and its derivatives. For example, the ESI-MS spectrum of the related 1-ethyl-1H-indole-3-carbaldehyde shows the expected [M+H]⁺ peak at m/z 174. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For This compound , an HRMS analysis would be used to confirm its elemental composition of C₉H₆ClNO. The calculated exact mass for the protonated molecule [C₉H₇ClNO]⁺ would be compared to the experimentally measured value. A close match between the calculated and observed mass provides definitive evidence for the compound's chemical formula. For instance, the HRMS (ESI) analysis of a related compound, bis(5-chloro-1-methyl-1H-indol-3-yl)methane, showed a calculated value for [M+H]⁺ of 343.0763 and a found value of 343.0752, confirming its formula. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the N-H bond of the indole ring, the C=O of the aldehyde group, C-H bonds of the aromatic ring, and the C-Cl bond.

While specific, experimentally derived IR spectra for this compound are not widely published in readily available literature, the expected absorption peaks can be inferred from the known spectra of the parent compound, indole-3-carbaldehyde, and related substituted indoles. For instance, a study on novel indole-3-carboxaldehyde (B46971) analogues reported a strong carbonyl (C=O) stretch at 1601.15 cm⁻¹ for a related N-acylated chloro-indole derivative. The parent compound, indole-3-carboxaldehyde, shows characteristic peaks for N-H stretching, aldehyde C-H stretching, and C=O stretching. chemicalbook.com

The principal vibrational modes for this compound are summarized in the table below, based on established correlation charts and data from analogous structures.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| N-H (Indole) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aldehyde) | Stretching | 2900 - 2800 and 2800 - 2700 |

| C=O (Aldehyde) | Stretching | 1700 - 1680 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C-N (Indole) | Stretching | 1350 - 1250 |

| C-Cl (Aryl Halide) | Stretching | 850 - 550 |

This table presents expected values. Actual peak positions can vary based on the specific chemical environment and sample preparation.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the 3400-3200 cm⁻¹ region. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. A key diagnostic feature is the strong absorption band of the conjugated aldehyde C=O group, expected in the 1700-1680 cm⁻¹ range. The conjugation to the indole ring slightly lowers the frequency compared to a non-conjugated aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands appearing near 2850 and 2750 cm⁻¹. The C-Cl stretch is expected in the lower frequency "fingerprint" region of the spectrum.

Advanced Analytical Methodologies

Beyond fundamental spectroscopic techniques like IR, a suite of advanced analytical methodologies is crucial for the comprehensive characterization of this compound, ensuring its identity, purity, and quantification in various matrices. These techniques include high-performance liquid chromatography (HPLC) and mass spectrometry (MS), often used in combination (LC-MS).

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach. In this method, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase.

While specific HPLC methods for the 7-chloro derivative are proprietary or not widely published, methods for the parent compound, 1H-indole-3-carboxaldehyde, provide a strong template. A typical method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com The retention time of the compound under specific conditions serves as an identifying characteristic, while the peak area allows for precise quantification. UPLC (Ultra-Performance Liquid Chromatography), a higher-pressure evolution of HPLC, can also be used for faster analysis with smaller particle-size columns. sielc.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. The exact mass of this compound (C₉H₆ClNO) can be calculated and compared to the experimental value from high-resolution mass spectrometry (HRMS) for unambiguous identification. The isotopic pattern created by the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, further confirming the compound's identity. nih.gov

The table below summarizes these advanced analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application | Information Obtained |

| HPLC / UPLC | Purity assessment, Quantification, Separation from impurities | Retention time, Peak area, Purity profile |

| Mass Spectrometry (MS) | Molecular weight determination, Structural elucidation | Mass-to-charge ratio (m/z), Fragmentation patterns, Isotopic distribution |

| LC-MS / GC-MS | Identification in complex mixtures, Trace analysis | Combined data of chromatography and mass spectrometry for high-confidence identification |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation | Chemical environment of ¹H and ¹³C nuclei, connectivity, stereochemistry |

Although not detailed in this section, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for the definitive structural elucidation of this compound. For example, ¹H NMR data for the related 6-chloro-1-methyl-1H-indole-3-carbaldehyde has been reported with distinct chemical shifts for the aldehyde, aromatic, and methyl protons. rsc.org Similarly, ¹H NMR data for 5-chloro and 6-chloro-1H-indole-3-carbaldehyde are available in the patent literature, providing a basis for predicting the spectrum of the 7-chloro isomer. google.com These advanced methods, used in concert, provide a complete and unambiguous characterization of this compound.

Biological and Pharmacological Investigations of 7 Chloro 1h Indole 3 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of 7-Chloro-indole Scaffolds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For indole (B1671886) derivatives, SAR studies have provided valuable insights into the roles of different substituents and their positions on the indole ring.

Impact of Chloro Substitution Position on Bioactivity

The position of the chloro substituent on the indole ring has a marked effect on the biological activity of the resulting compound. Studies have shown that the presence and location of a chlorine atom can significantly enhance the antibacterial and antibiofilm properties of indole derivatives. For instance, 4-chloroindole (B13527) and 5-chloroindole (B142107) have demonstrated low minimum inhibitory concentrations (MIC) of 50 μg/mL against Vibrio parahaemolyticus, while 7-chloroindole (B1661978) exhibited moderate antibacterial activity with a MIC of 200 μg/mL. frontiersin.org This suggests that the chlorine atom's position on the benzene (B151609) ring of the indole nucleus is a key determinant of its antibacterial efficacy. frontiersin.org

In the context of anticancer activity, the position of the chloro group also plays a critical role. For example, in a series of indole-sulfonamide derivatives, chloro-substituted compounds were among the most potent against various cancer cell lines. nih.gov Specifically, a 4-chloro derivative of a monoindole was the most potent against HepG2, A549, and MOLT-3 cell lines. nih.gov For bisindole series, chloro derivatives at different positions on the central benzene ring also showed high potency. nih.gov

Furthermore, in the development of allosteric modulators for the CB1 receptor, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulatory potency. nih.gov This highlights the broad impact of the chloro substitution position across different biological targets.

Role of the Aldehyde Group in Modulating Biological Response

The aldehyde group at the 3-position of the indole ring is a key functional group that significantly influences the biological response of these compounds. This group can participate in various chemical reactions, allowing for the synthesis of a diverse range of derivatives, including Schiff bases and hydrazones, which often exhibit enhanced biological activities. researchgate.netscirp.org

The aldehyde moiety itself can contribute to the biological activity. For example, indole-3-aldehyde has been shown to reduce inflammatory responses and restore intestinal epithelial barrier function. nih.gov However, modifications of the aldehyde group are often central to developing potent therapeutic agents. The condensation of the aldehyde group with various amines to form Schiff bases or with hydrazides to form hydrazones is a common strategy to enhance antimicrobial and anticancer properties. researchgate.netnih.gov

For instance, the reaction of indole-3-carboxaldehydes with different acid hydrazides has led to the synthesis of derivatives with significant antimicrobial activity. scirp.org The electrophilic nature of the aldehyde's carbonyl group facilitates reactions with nucleophiles, which is a key step in the synthesis of many biologically active 3-substituted indoles. rsc.orgrsc.org The reactivity of the aldehyde group is also influenced by other substituents on the indole ring. Electron-withdrawing groups on the indole can affect the reactivity of the aldehyde and, consequently, the biological profile of the resulting derivatives. rsc.org

Antimicrobial Activities

Derivatives of 7-chloro-1H-indole-3-carbaldehyde have been investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi.

Antibacterial Efficacy (e.g., against S. aureus, B. subtilis, E. coli, P. aeruginosa)

Indole derivatives, including those with a chloro substitution, have shown promising antibacterial activity. For example, semicarbazone derivatives of 5-chloro-1H-indole-3-carbaldehyde have exhibited inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net One such derivative, 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, showed a minimum inhibitory concentration (MIC) of 150 μg/mL against both S. aureus and B. subtilis. researchgate.netresearchgate.net

The position of the chloro group is a significant factor in determining antibacterial potency. Studies on halogenated indoles revealed that 4-chloroindole and 5-chloroindole were highly effective against Vibrio parahaemolyticus, with a MIC of 50 μg/mL. frontiersin.org In comparison, 7-chloroindole showed moderate activity with a MIC of 200 μg/mL against the same bacterium. frontiersin.org Furthermore, 6-chloroindole (B17816) has been reported to possess antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. frontiersin.org

Hydrazone derivatives of indole-3-aldehyde have also been evaluated for their antibacterial properties. A series of these compounds demonstrated a broad spectrum of activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with MIC values ranging from 6.25 to 100 μg/mL. nih.gov

| Compound/Derivative | Bacterium | MIC (μg/mL) | Reference |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | researchgate.netresearchgate.net |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | researchgate.netresearchgate.net |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | frontiersin.org |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 | frontiersin.org |

| 7-Chloroindole | Vibrio parahaemolyticus | 200 | frontiersin.org |

| Indole-3-aldehyde hydrazone derivatives | S. aureus, MRSA, E. coli, B. subtilis | 6.25-100 | nih.gov |

Antifungal Properties (e.g., against Candida albicans, C. rugosa, Fusarium oxysporum)

The antifungal potential of indole derivatives has also been a subject of investigation. Hydrazone derivatives of indole-3-aldehyde have shown activity against Candida albicans, with MIC values ranging from 6.25 to 100 μg/mL. nih.gov

Fusarium oxysporum, a plant pathogenic fungus, has been a target for various antifungal agents. researchgate.netnih.govnih.govplos.org While direct studies on this compound derivatives against C. rugosa and F. oxysporum are limited in the provided context, the general antifungal activity of indole derivatives suggests potential efficacy. For instance, certain indole derivatives have exhibited broad-spectrum antifungal activities against several phytopathogenic fungi, including various Fusarium species. researchgate.net The introduction of halogen substituents, such as chlorine or bromine, into the indole ring has been noted as crucial for good antifungal activity. mdpi.com

| Compound/Derivative | Fungus | MIC (μg/mL) | Reference |

| Indole-3-aldehyde hydrazone derivatives | Candida albicans | 6.25-100 | nih.gov |

Anticancer and Antiproliferative Potentials

The indole scaffold is a key component of many anticancer agents, and derivatives of this compound have shown promise in this area. nih.govjcchems.com The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

The presence of a chloro group on the indole ring can significantly influence the anticancer activity. For example, a 4-chloro monoindole derivative was found to be the most potent compound against HepG2, A549, and MOLT-3 cancer cell lines. nih.gov In a series of indole-aryl amides, a derivative with a chloro substitution showed activity against MCF7 and PC3 cancer cell lines. nih.gov

Modification of the aldehyde group is also a key strategy for developing anticancer indole derivatives. For instance, steroidal indole derivatives have demonstrated significant inhibitory activities against human adenocarcinoma cells (HCT-116). researchgate.net The versatility of the indole nucleus allows for the synthesis of a wide array of derivatives with potential applications in cancer therapy. jcchems.comresearchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 4-Chloro monoindole derivative | HepG2, A549, MOLT-3 | Potent | nih.gov |

| Indole-aryl amide with chloro substitution | MCF7 | 0.81 µM | nih.gov |

| Indole-aryl amide with chloro substitution | PC3 | 2.13 µM | nih.gov |

| Steroidal indole derivative 1 | HCT-116 | 22.50 µg/mL | researchgate.net |

| Steroidal indole derivative 3 | HCT-116 | 21.35 µg/mL | researchgate.net |

Antiviral Activities (e.g., anti-HIV)

The emergence of viral diseases has necessitated the development of novel antiviral agents. While direct studies on this compound derivatives are limited, research on structurally related indole compounds highlights the potential of this chemical class. For instance, a water-soluble indole-3-carboxylic acid derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has demonstrated significant in vitro antiviral effects against SARS-CoV-2. nih.govactanaturae.ru This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. nih.govactanaturae.ru

Furthermore, indole-3-carboxaldehyde (B46971) itself has been shown to modulate the inflammatory response induced by the human respiratory syncytial virus (RSV). It moderately inhibits the excessive secretion of interferon-alpha (IFN-α) by downregulating its mRNA expression in a dose-dependent manner. nih.gov This suggests a potential mechanism for mitigating virus-induced inflammatory damage. nih.gov

| Compound | Virus | Activity | Concentration |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of replication | 52.0 μM |

| Indole-3-carboxaldehyde | Human Respiratory Syncytial Virus (RSV) | Moderate inhibition of IFN-α secretion | Dose-dependent |

Anti-inflammatory Properties

Derivatives of indole-3-carboxaldehyde have shown notable anti-inflammatory potential. Indole-3-carboxaldehyde (ICA), a metabolite of tryptophan, has been found to suppress lipid accumulation and mitigate the inflammatory response in macrophages. nih.gov This is achieved by activating the miR-1271-5p/HDAC9 signaling cascade. nih.gov

In a murine model of sclerosing cholangitis, a chronic liver disease characterized by inflammation and fibrosis, indole-3-carboxaldehyde formulated for localized gut delivery was shown to alleviate hepatic inflammation and fibrosis. mdpi.com It achieved this by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis, which helps in restoring mucosal integrity. mdpi.com Although these studies were not performed on the 7-chloro substituted derivative, they provide a strong rationale for investigating its anti-inflammatory potential.

Anticholinesterase Activity

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's. The indole scaffold is a key feature in several cholinesterase inhibitors. Research into indole-3-carboxaldehyde thiosemicarbazone derivatives has revealed their potential as anticholinesterase agents. aku.edu.tr In one study, these derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varied levels of inhibition. aku.edu.tr

Similarly, a series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, which combine the indole and coumarin (B35378) scaffolds, have been synthesized and tested for their anticholinesterase activity. researchgate.net Many of these compounds displayed significant activity against AChE, with the introduction of a benzyloxy group at the 7-position of the coumarin ring enhancing the inhibitory effect. researchgate.net For example, the derivative with a 7-(4-fluorobenzyl)oxy moiety showed an IC50 value of 0.16 μM against AChE. researchgate.net

| Compound Class | Enzyme | Activity |

| Indole-3-carboxaldehyde thiosemicarbazones | AChE, BChE | Varied inhibition |

| N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides | AChE | Significant inhibition, IC50 as low as 0.16 μM |

Anthelmintic Activity

Helminth infections remain a significant global health problem. The development of new anthelmintic drugs is crucial to combat resistance to existing treatments. Indole derivatives have been investigated for their potential in this area. A study on substituted quinoxaline (B1680401) compounds, which can be synthesized from indole precursors, showed that the presence of electron-withdrawing groups led to moderate to significant anthelmintic activity against the earthworm Pheretima posthuma. jddtonline.info This suggests that the electronic properties of substituents on the aromatic ring system play a key role in their biological activity.

Other Noteworthy Biological Activities (e.g., anticonvulsant, antitubercular, anti-leishmanial)

Derivatives of this compound have been explored for a range of other important biological activities.

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of chloro-substituted indole derivatives. For instance, novel benzyl-6-chloro indole carboxylate derivatives have been synthesized and characterized for their anticonvulsant activity. jbarbiomed.comjbarbiomed.com In another study, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and showed promising antiepileptic effects in experimental models. dntb.gov.ua One of the most active compounds identified was 4-(2'-thiobarbiturinyl acid) – 2 - (2”-chloro-1”H-indolyl) – 3 - (chlorophenyl aminomethylene) - 2,3 - dihydro - 1,5-benzothiazepines, which exhibited activity greater than the standard drug, phenytoin (B1677684) sodium. dntb.gov.ua

Antitubercular Activity: Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. A series of 7-chloro-4-quinolinylhydrazone derivatives, which can be synthesized from precursors related to this compound, have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line drugs like ethambutol (B1671381) and rifampicin (B610482). nih.govresearchgate.net Specifically, compounds with MIC values of 2.5 µg/mL were identified. nih.govresearchgate.net Another study on new 7-chloroquinoline (B30040) derivatives also reported potent antitubercular activity, with some compounds being more active than rifampicin against the H37Rv strain. researchgate.net

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research into N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines has demonstrated their potential as anti-leishmanial agents. nih.gov These compounds, which feature a 7-chloroquinoline moiety linked to an indole derivative, were evaluated in vitro against various Leishmania species. One of the synthesized compounds, a methyl ester adduct, showed good activity against the tested Leishmania promastigote forms. nih.gov

| Activity | Compound Class | Key Findings |

| Anticonvulsant | Benzyl-6-chloro indole carboxylates | Showed anticonvulsant activity. |

| 4-(2'-thiobarbiturinyl acid) – 2 - (2”-chloro-1”H-indolyl) – 3 - (chlorophenyl aminomethylene) - 2,3 - dihydro - 1,5-benzothiazepines | Exhibited activity greater than phenytoin sodium. dntb.gov.ua | |

| Antitubercular | 7-Chloro-4-quinolinylhydrazones | MIC of 2.5 µg/mL against M. tuberculosis H37Rv. nih.govresearchgate.net |

| 7-Chloroquinoline derivatives | Some compounds more active than rifampicin. researchgate.net | |

| Anti-leishmanial | N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines | Good activity against Leishmania promastigotes. nih.gov |

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms of action is crucial for the rational design of more potent and selective drugs. For indole-3-carboxaldehyde derivatives, several mechanisms have been elucidated.

In the context of its anti-inflammatory and antiviral effects, indole-3-carboxaldehyde has been shown to interact with the Toll-like receptor 7 (TLR7) signaling pathway. nih.gov In RSV-infected macrophages, it moderately inhibits the TLR7-MyD88-dependent activation of NF-κB, a key transcription factor involved in the inflammatory response. nih.gov This leads to a downregulation of pro-inflammatory cytokine expression.

The anti-inflammatory effects of indole-3-carboxaldehyde in macrophages have also been linked to the miR-1271-5p/HDAC9 signaling pathway. nih.gov By upregulating miR-1271-5p, it leads to the downregulation of histone deacetylase 9 (HDAC9), which in turn inhibits lipid accumulation and the inflammatory response. nih.gov

In the realm of anti-leishmanial activity, the synthesized N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines were evaluated for their cytotoxic activity against Kb and Vero cells, providing insights into their selectivity. nih.gov

Molecular docking studies have also provided valuable information. For instance, in the development of antitubercular agents, docking studies of 7-chloroquinoline derivatives have helped to identify potential molecular targets and rationalize the observed structure-activity relationships. researchgate.net Similarly, for anticonvulsant quinazoline (B50416) derivatives, molecular docking has been used to assess their binding affinities to the GABA-A receptor, providing a rationale for their anticonvulsant activities. mdpi.com

Computational Chemistry and in Silico Approaches for 7 Chloro 1h Indole 3 Carbaldehyde Derivatives

Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics like orbital energies and charge distributions.

For indole (B1671886) derivatives, DFT calculations are crucial for understanding their conformational preferences and electronic properties, which are key determinants of their reactivity and biological activity. For instance, DFT has been employed to analyze the electronic properties and reactivity of natural indole alkaloids. chemmethod.com Such studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

In a study on 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, a related indole derivative, spectroscopic data from ¹H NMR and ¹³C NMR were used to characterize the compound. rsc.org DFT calculations can complement such experimental data by providing a theoretical basis for the observed chemical shifts and by visualizing the molecular orbitals. For example, the calculated distribution of electron density can explain the reactivity of specific sites on the indole ring, such as the nucleophilic character of the C3 position, which is a common site for functionalization. rsc.org These theoretical calculations help in rationalizing experimental findings and in designing new derivatives with desired electronic features.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of potential drugs at a molecular level.

Derivatives of the indole scaffold are frequently evaluated as inhibitors for a wide range of biological targets. Molecular docking studies on various indole derivatives have provided insights into their binding modes and have helped rationalize their biological activities. For example, new 3-ethyl-1H-indole derivatives bearing an imidazolidinone ring were designed as selective COX-2 inhibitors. ajchem-a.com Docking studies predicted strong binding affinities, with scores significantly better than the reference drug meloxicam, suggesting potent anti-inflammatory activity. ajchem-a.com Similarly, in the search for new antimicrobial agents, docking studies of indole derivatives against UDP-N-acetylmuramate:L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase revealed key interactions, such as hydrogen bonds and pi-stacking, within the active sites of these enzymes. nih.gov

In another study, ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives were investigated as potential inhibitors of GSK-3β, an enzyme implicated in diabetes. neliti.com Docking studies identified several derivatives with high binding affinity to the enzyme's ligand-binding domain. neliti.com These examples underscore the power of molecular docking to identify promising hit compounds and guide the optimization of lead structures based on their interactions with specific biological targets.

Table 1: Molecular Docking Results for Various Indole Derivatives Against Different Biological Targets

| Compound/Derivative Class | Target Enzyme | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | -11.35 to -10.40 | Interaction with imidazolidinone pharmacophore | ajchem-a.com |

| Indole derivative (Compound 9) | MurC | -11.5 | Hydrogen bonds, pi-stacked interactions | nih.gov |

| Indole derivative (Compound 9) | Human lanosterol 14α-demethylase | -8.5 | Hydrogen bonds, pi-stacked interactions | nih.gov |

| Ergocornine (Indole Alkaloid) | Plasmepsin II | -9.5 | Stable complex formation | chemmethod.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that influence activity, QSAR can predict the bioactivity of novel compounds and guide the design of more potent analogues.

For indole-based compounds, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. A comparative QSAR modeling study on 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents used several statistical methods to develop predictive models. nih.gov The results highlighted the importance of specific descriptors, such as electro-topological state atom (ETSA) indices, electrostatic potential charges, and molecular shape, in determining the antimitotic activity. nih.gov The study found that the presence of bulky groups and chlorine substitution were important for activity, a finding directly relevant to 7-chloro-1H-indole-3-carbaldehyde. nih.gov

In another example, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on a series of 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities. These models provided contour maps that visually represent the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Based on the insights from these models, new compounds were designed and synthesized, which showed more potent anti-HBV activity, thus validating the predictive power of the QSAR models.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Likeness

The assessment of ADMET properties is a critical step in the drug development process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADMET prediction models allow for the early evaluation of a compound's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. chemmethod.com

Numerous studies on indole derivatives utilize in silico tools like SwissADME and pkCSM to predict their drug-likeness and ADMET profiles. scielo.brnih.gov These predictions are based on physicochemical properties and established rules like Lipinski's "Rule of Five." For a series of indole-thiosemicarbazone compounds, ADMET predictions showed good oral bioavailability. scielo.brnih.gov Similarly, for coumarin-indole hybrids designed as anti-α-glucosidase agents, the most potent compounds were predicted to have suitable drug-likeness profiles according to the Rule of Five. nih.gov

These platforms calculate a range of parameters, including water solubility, human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) permeability, and potential for toxicity (e.g., carcinogenicity). neliti.comscielo.br By flagging compounds with potentially poor ADMET properties early on, researchers can prioritize resources for more promising candidates.

Table 2: Predicted In Silico ADMET Properties for Selected Coumarin-Indole Hybrid Compounds

| Compound | Lipinski's Rule of Five | Human Intestinal Absorption (HIA) (%) | Caco-2 Permeability (nm/s) | Reference |

|---|---|---|---|---|

| 4a | Suitable | 93.26 | 29.78 | nih.gov |

| 4b | Suitable | 93.40 | 28.77 | nih.gov |

| 4c | Suitable | 93.29 | 40.72 | nih.gov |

| 4d | Suitable | 94.20 | 33.08 | nih.gov |

| 4g | Suitable | Not specified | 23.59 | nih.gov |

| 4m | Suitable | Not specified | 21.13 | nih.gov |

Chemical Similarity Analysis (e.g., ROCS)

Chemical similarity analysis is a cornerstone of ligand-based virtual screening, operating on the principle that structurally similar molecules are likely to have similar biological activities. Rapid Overlay of Chemical Structures (ROCS) is a leading tool for this purpose, performing 3D similarity analysis by comparing molecular shape and chemical features (termed "color"). eyesopen.com

ROCS represents molecules using Gaussian functions to define their volume, which allows for a smooth and rapid optimization of their alignment to maximize overlap. eyesopen.comeyesopen.com In addition to shape, ROCS can incorporate chemical information by placing "color" features at points representing hydrogen bond donors, acceptors, hydrophobic areas, and rings. arxiv.org This dual focus on shape and chemistry makes ROCS a powerful tool for scaffold hopping—finding new, chemically distinct scaffolds that can fit into the same receptor binding site. eyesopen.com

In a study involving the isolation of compounds from Anisacanthus virgularis, including 1H-indole-3-carboxaldehyde, ROCS was used alongside structure-activity relationship (SAR) analysis to rationalize the anti-Alzheimer's disease potential of the isolated lignans. dntb.gov.ua The ability of ROCS to align molecules and quantify their 3D similarity provides a quantitative basis for SAR analysis and can be used to validate binding hypotheses generated from molecular docking. eyesopen.comdntb.gov.ua The speed of ROCS allows for the screening of massive virtual databases, making it an efficient method for identifying novel lead compounds for further investigation. eyesopen.comeyesopen.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways for Substituted 1H-Indole-3-carbaldehydes

The synthesis of substituted 1H-indole-3-carbaldehydes is a critical step in the development of new drug candidates. While classical methods like the Vilsmeier-Haack reaction are well-established, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes. researchgate.net

Recent advancements include the use of microwave irradiation to accelerate reaction times and improve yields in the N-alkylation of indole-3-carbaldehyde derivatives. psu.edu This approach offers a significant advantage over conventional heating methods. psu.edu Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex molecular architectures from simple starting materials in a single step. nih.gov These reactions are inherently atom-economical and align with the principles of green chemistry. nih.gov

Furthermore, various catalytic systems are being explored for the formylation and functionalization of the indole (B1671886) core. These include metal-catalyzed C-H formylation and copper-catalyzed formylation using reagents like N,N-dimethylformamide (DMF) as the carbonyl source. researchgate.net A patent has described a method for synthesizing various substituted indole-3-carbaldehyde compounds, including those with chloro- and methyl-substitutions, through a Vilsmeier reagent-based process. google.com

| Synthetic Method | Key Features | Reference |

| Microwave-assisted N-alkylation | Reduced reaction times, excellent yields. | psu.edu |

| Multicomponent Reactions (MCRs) | High atom economy, synthesis of complex molecules. | nih.gov |

| Vilsmeier-Haack Reaction | Convenient, high purity, and almost quantitative yield. | researchgate.net |

| Copper-catalyzed Formylation | Utilizes TMEDA or DMSO as the carbonyl source. | researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 1H-indole-3-carbaldehyde have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a multitude of diseases. researchgate.netnih.govnih.gov The structural modifications, including substitutions on the indole ring and transformations of the aldehyde group, have led to compounds with potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govnih.govresearchgate.net

Recent research has focused on identifying and validating new biological targets for these compounds. For instance, coumarin-indole hybrids have been investigated as potential α-glucosidase inhibitors for the management of diabetes. nih.gov In the realm of infectious diseases, indole derivatives are being explored for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov Specifically, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which can be synthesized from indole-3-carboxaldehydes, have shown promising antibacterial activity. nih.gov

In oncology, indole-based tetrazole derivatives have been designed as potential anti-breast cancer agents, with some compounds showing significant activity against estrogen receptor-alpha (ER-α) positive cell lines. rsc.org Furthermore, indole-3-carbaldehyde semicarbazone derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net The antifungal properties of indole-3-carbaldehyde itself have also been noted, contributing to the defense mechanisms of certain amphibians. wikipedia.org

| Biological Target/Application | Example Derivative Class | Reference |

| α-Glucosidase Inhibition | Coumarin-indole hybrids | nih.gov |

| Antibacterial (MRSA, M. tuberculosis) | 2-(1H-indol-3-yl)quinazolin-4(3H)-ones | nih.gov |

| Anticancer (Breast Cancer) | Indole-tetrazole derivatives | rsc.org |

| Antibacterial | Indole-3-carbaldehyde semicarbazones | researchgate.net |

| Antifungal | Indole-3-carbaldehyde | wikipedia.org |

Advanced Drug Design and Lead Optimization Strategies

The journey from a hit compound to a clinical candidate involves rigorous lead optimization to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For indole-3-carbaldehyde derivatives, several advanced drug design strategies are being employed.

Molecular hybridization , which involves combining two or more pharmacophores into a single molecule, is a prominent strategy. nih.govresearchgate.net This approach aims to create hybrid compounds with improved affinity and efficacy or a dual mode of action. Examples include the hybridization of the indole scaffold with other bioactive heterocycles like coumarins, chalcones, triazoles, and thiophenes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications influence biological activity. nih.govrsc.orgnih.gov By systematically altering substituents on the indole ring and modifying the aldehyde group, researchers can identify key structural features responsible for the desired pharmacological effect. nih.govresearchgate.net For instance, substitutions at the N-1 and C-3 positions of the indole ring have been explored to develop novel cytotoxic and 5-lipoxygenase inhibitors. researchgate.net

In silico methods , including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to modern drug design. nih.govrsc.orgnih.gov These computational tools allow for the prediction of binding affinities, the elucidation of binding modes at the molecular level, and the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.govrsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. jddtonline.infonih.govresearchgate.netbpasjournals.comnih.gov These powerful computational technologies are being increasingly applied to the study of indole derivatives, offering unprecedented opportunities to accelerate research and improve the success rate of drug development programs.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug targets and predict the pharmacological profiles of new compounds. researchgate.netnih.gov In the context of indole derivatives, these technologies can be used for:

Generative Chemistry: Designing novel indole-based molecules with desired properties. nih.gov